molecular formula C50H94N4O18S B8114339 N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester)

N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester)

Cat. No.: B8114339
M. Wt: 1071.4 g/mol
InChI Key: QEABYHYXLPQXGZ-ONUGQUNQSA-N
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Description

N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester): is a compound that combines biotin, a vitamin B7 derivative, with polyethylene glycol (PEG) chains. This compound is often used in bioconjugation and labeling applications due to its ability to form stable, water-soluble conjugates with proteins and other biomolecules. The PEG chains enhance the solubility and reduce the steric hindrance, making it an ideal reagent for various biochemical and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with PEG4-amine to form biotin-PEG4.

    Esterification: The biotin-PEG4 is further reacted with PEG4-t-butyl ester under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

    Batch Reactors: For controlled reaction conditions and high yield.

    Chromatography: For purification of the final product to ensure high purity and consistency.

    Quality Control: Rigorous testing for purity, stability, and activity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions where the t-butyl ester groups are replaced by other functional groups.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the PEG chains and biotin.

Common Reagents and Conditions:

    Acids and Bases: For hydrolysis reactions.

    Coupling Reagents: Such as NHS for activation of biotin.

    Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.

Major Products:

    Biotin-PEG4: Formed after hydrolysis of the ester bonds.

    PEG4-t-butyl ester: Released during hydrolysis.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of bioconjugates for various chemical analyses.

Biology:

  • Employed in labeling proteins, peptides, and other biomolecules for detection and purification.

Medicine:

  • Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry:

  • Applied in the development of diagnostic assays and biosensors.

Mechanism of Action

The compound exerts its effects through the biotin-avidin interaction, which is one of the strongest non-covalent interactions known. The biotin moiety binds to avidin or streptavidin with high affinity, allowing for the stable attachment of the PEGylated compound to various biomolecules. This interaction is utilized in various applications such as affinity purification, labeling, and detection.

Comparison with Similar Compounds

  • N-(Amino-PEG4)-N-Biotin-PEG4-t-butyl ester
  • N-(Azido-PEG4)-N-Biotin-PEG4-t-butyl ester
  • DBCO-PEG4-Biotin

Uniqueness:

  • The presence of t-butyl ester groups in N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) provides unique properties such as enhanced stability and solubility compared to other similar compounds.
  • The PEG4 chains reduce steric hindrance and improve the biocompatibility of the compound, making it more suitable for various biological and medical applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEABYHYXLPQXGZ-ONUGQUNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H94N4O18S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1071.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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